molecular formula C17H18ClN B2524409 1-benzhydryl-3-chloro-3-methyl-azetidine CAS No. 1613721-74-6

1-benzhydryl-3-chloro-3-methyl-azetidine

Cat. No.: B2524409
CAS No.: 1613721-74-6
M. Wt: 271.79
InChI Key: BJNFCYWEFNNULQ-UHFFFAOYSA-N
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Description

Contextualization of Azetidine (B1206935) Chemistry in Modern Organic Synthesis

Azetidines are four-membered saturated nitrogen-containing heterocycles that serve as important intermediates, catalysts, and structural motifs in organic synthesis. magtech.com.cnresearchgate.net Their chemistry is largely dictated by their inherent ring strain, estimated to be around 25.4 kcal/mol, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This moderate ring strain allows for selective ring-opening reactions under appropriate conditions, providing access to a diverse range of functionalized acyclic amines. researchgate.net

Modern synthetic methods have increasingly focused on the efficient construction and functionalization of the azetidine core. nih.gov Key strategies for synthesizing the azetidine ring include intramolecular cyclizations, [2+2] cycloadditions between imines and alkenes, and the reduction of β-lactams (azetidin-2-ones). magtech.com.cnresearchgate.net The development of novel catalytic systems has further expanded the scope of these reactions, enabling the synthesis of highly substituted and stereochemically complex azetidines. organic-chemistry.org These advancements have made azetidines more accessible as building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. rsc.org

Significance of Substituted Azetidines in Chemical Research

The incorporation of substituents onto the azetidine ring dramatically expands its utility in chemical research, particularly in the realm of medicinal chemistry. lifechemicals.com Substituted azetidines are recognized as valuable scaffolds in drug discovery, offering a three-dimensional framework that can be tailored to interact with specific biological targets. sciencedaily.com The rigid nature of the azetidine ring can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a target protein.

Furthermore, the azetidine moiety can serve as a bioisosteric replacement for other common functional groups in drug candidates, potentially improving pharmacokinetic properties such as metabolic stability and solubility. nih.gov A notable example is the use of azetidines in the development of treatments for neurological diseases. sciencedaily.com The ability to introduce a wide variety of functional groups at different positions on the azetidine ring allows for the fine-tuning of a molecule's properties, making substituted azetidines a versatile tool in the design of new therapeutic agents. nih.gov

Overview of 1-Benzhydryl-3-chloro-3-methyl-azetidine within the Azetidine Scaffold Landscape

This compound is a specific example of a polysubstituted azetidine that embodies several key features of this compound class. Its structure is characterized by a bulky benzhydryl group attached to the nitrogen atom, and a chlorine atom and a methyl group at the 3-position of the azetidine ring. The benzhydryl group is a common protecting group for the nitrogen atom in azetidine synthesis and can also influence the stereochemical outcome of reactions.

The presence of a chlorine atom at the 3-position makes this compound a potentially valuable intermediate for further functionalization. The carbon-chlorine bond can be subjected to nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups at this position. The methyl group at the same position adds to the steric bulk and can influence the reactivity of the adjacent chloro group.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a building block in the synthesis of more complex molecules. Its place within the azetidine scaffold landscape is that of a versatile intermediate, offering multiple points for chemical modification.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1613721-74-6
Molecular Formula C17H18ClN
Molecular Weight 271.79 g/mol
IUPAC Name 1-benzhydryl-3-chloro-3-methylazetidine
Physical Form Solid
Purity 95%

This data is compiled from publicly available information from chemical suppliers.

Research Findings

Detailed experimental research findings specifically on this compound are limited. However, the synthesis of structurally related 3-chloroazetidines has been reported. For instance, the stereoselective synthesis of 1,2,3,4-tetrasubstituted 3-chloroazetidines has been achieved through the aldol (B89426) condensation of zincated 3-chloro-3-methyl-1-azaallylic anions with aromatic aldehydes, followed by reduction and cyclization. rsc.org This methodology could potentially be adapted for the synthesis of this compound.

The reactivity of the 3-chloro substituent in azetidines is a key feature for their use as synthetic intermediates. Nucleophilic displacement of the chloride would allow for the introduction of various functionalities, such as amines, azides, or alkoxides, leading to a diverse library of 3-substituted azetidines. The benzhydryl group on the nitrogen can be cleaved under specific conditions to yield the corresponding secondary amine, providing another handle for further chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-chloro-3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNFCYWEFNNULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Computational Characterization of 1 Benzhydryl 3 Chloro 3 Methyl Azetidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-benzhydryl-3-chloro-3-methyl-azetidine, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the benzhydryl, azetidine (B1206935), and methyl protons. The ten protons of the two phenyl rings in the benzhydryl group would likely appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm, similar to what is observed for the analogous compound 1-benzhydryl-3-methylazetidin-3-ol. The single proton on the carbon connecting the phenyl rings (the methine proton) would also reside in this region. The protons on the four-membered azetidine ring would likely show complex splitting patterns (doublets or multiplets) due to geminal and vicinal coupling. The methyl group at the 3-position is expected to appear as a sharp singlet, likely in the aliphatic region of the spectrum. In related 3-chloro-azetidinone structures, the proton adjacent to the chlorine atom (CH-Cl) gives a signal at approximately δ 5.5 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The aromatic carbons of the benzhydryl group would resonate in the typical downfield region for sp²-hybridized carbons. Key signals for structural confirmation would include the quaternary carbon of the azetidine ring bonded to both the chlorine and methyl groups, and the methine carbon of the benzhydryl group. For the related 1-benzhydryl-3-methylazetidin-3-ol, the quaternary azetidine carbon appears at δ 72.5 ppm and the benzhydryl methine carbon at δ 55.8 ppm. The presence of the electron-withdrawing chlorine atom in the target molecule would be expected to shift the resonance of the C3 carbon further downfield.

Table 1: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H7.2-7.4MultipletAromatic protons (Benzhydryl)
¹H~5.5-Methine proton (Benzhydryl)
¹HVariableMultipletsAzetidine ring protons
¹H~1.3-1.5SingletMethyl protons (-CH₃)
¹³C>120-Aromatic carbons (Benzhydryl)
¹³C~70-80-Quaternary azetidine carbon (C-Cl)
¹³C~55-60-Methine carbon (Benzhydryl)
¹³CVariable-Other azetidine ring carbons
¹³C~20-30-Methyl carbon (-CH₃)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining information about the molecule's structure through its fragmentation pattern. For this compound (C₁₇H₁₈ClN), the molecular ion peak (M⁺) would be expected at m/z 271.11, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

The fragmentation of this molecule under electron ionization (EI) would likely be dominated by the cleavage of the bond between the azetidine ring and the benzhydryl group, leading to the formation of a highly stable benzhydryl cation (C₁₃H₁₁⁺) at m/z 167. nih.govnih.gov This is a common fragmentation pathway for compounds containing a benzhydryl moiety. ontosight.ainih.govwikipedia.org Further fragmentation of the azetidine ring would produce smaller charged species.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
m/zPredicted FragmentFormula
271/273Molecular Ion [M]⁺[C₁₇H₁₈ClN]⁺
167Benzhydryl cation[C₁₃H₁₁]⁺
104Azetidine ring fragment[C₄H₇ClN]⁺

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. While no crystal structure for this compound has been reported, the general structural features can be inferred from crystallographic studies of other azetidine derivatives. acs.orgnih.govnih.goveurjchem.comrsc.org

Table 3: Typical Crystallographic Parameters for Azetidine Derivatives
ParameterTypical Value/SystemReference Example
Crystal SystemMonoclinic, Triclinic, etc.l-azetidine-2-carboxylate hydrolase (Monoclinic) nih.gov
Space GroupP2₁, P-1, etc.1,3,3-trinitroazetidine (P2₁/n) acs.org
Ring ConformationPuckeredGeneral observation for azetidines

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching of the benzhydryl group above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the azetidine ring and methyl group would appear just below 3000 cm⁻¹. The C-N stretching vibration of the azetidine ring is also expected in the fingerprint region. A key vibrational mode for this molecule would be the C-Cl stretch, which for related chloro-azetidinone compounds is observed around 720 cm⁻¹. scirp.org

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic rings would likely give a strong signal in the Raman spectrum.

Table 4: Predicted Vibrational Frequencies for this compound
Frequency (cm⁻¹)Vibrational ModeFunctional Group
>3000C-H stretchAromatic (Benzhydryl)
<3000C-H stretchAliphatic (Azetidine, Methyl)
1600-1450C=C stretchAromatic (Benzhydryl)
~1200C-N stretchAzetidine
~720C-Cl stretchChloroalkane

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The chromophore in this compound is the benzhydryl group. Consequently, the UV-Vis spectrum is expected to show absorption bands in the UV region, characteristic of the π → π* transitions of the benzene (B151609) rings. These would likely appear as a strong absorption band around 200-220 nm and a weaker, fine-structured band around 260-270 nm, which is typical for substituted benzenes. nist.govscielo.br

If the molecule is chiral, chiroptical methods such as circular dichroism (CD) spectroscopy could be employed to study its stereochemistry. The CD spectrum would show differential absorption of left and right circularly polarized light, which could be used to assign the absolute configuration, often in conjunction with computational predictions.

Theoretical and Computational Chemistry Approaches

In the absence of experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. researchgate.netmit.eduresearchgate.netmdpi.comijcce.ac.ir

Optimized Geometries: DFT calculations, using a functional such as B3LYP with an appropriate basis set (e.g., 6-31G*), can be used to determine the lowest energy conformation of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. This would allow for a detailed understanding of the molecule's three-dimensional structure, including the puckering of the azetidine ring and the orientation of the bulky benzhydryl group.

Electronic Structure Calculations: DFT can also be used to calculate the electronic properties of the molecule. The energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals can provide insights into the most likely sites for electrophilic and nucleophilic attack.

Table 5: Predicted DFT Calculation Outputs for this compound
ParameterPredicted Information
Optimized GeometryBond lengths, bond angles, dihedral angles
HOMO EnergyEnergy of the highest occupied molecular orbital
LUMO EnergyEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO GapIndicator of chemical reactivity
Molecular Electrostatic Potential (MEP)Predicts sites for electrophilic and nucleophilic attack

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for investigating the electronic excited states of molecules. researchgate.netscirp.org This method is instrumental in predicting spectroscopic properties such as UV-Vis absorption and emission spectra. For a molecule like this compound, TD-DFT calculations can provide critical insights into its photophysical behavior, which is essential for applications in photochemistry and materials science.

Research Findings:

While specific TD-DFT studies on this compound are not extensively documented in public literature, the methodology has been widely applied to various heterocyclic and aromatic systems. These studies form a basis for predicting the electronic transitions of the target molecule. The presence of the benzhydryl group, with its two phenyl rings, is expected to dominate the electronic absorption profile.

TD-DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G**) to optimize the geometry of the molecule in its ground and excited states. researchgate.net The calculations would predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π).

Table 1: Predicted Electronic Transitions for a Benzhydryl-Substituted Azetidine Analogue

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S14.522740.08HOMO → LUMO
S0 → S24.782590.12HOMO-1 → LUMO
S0 → S35.152410.05HOMO → LUMO+1

The transitions are primarily of a π→π* character, localized on the benzhydryl moiety. The azetidine ring itself is less likely to be directly involved in the lowest energy electronic transitions, though its substituents can modulate the electronic properties of the chromophore. The chloro and methyl groups on the azetidine ring would be expected to cause minor shifts in the absorption maxima through inductive effects.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Research Findings:

MD simulations on analogous azetidine-containing compounds have revealed that the four-membered ring is not planar and undergoes a puckering motion. mdpi.com The conformational dynamics of the benzhydryl group are also of significant interest, as the rotation of the phenyl rings can be sterically hindered.

A typical MD simulation would involve placing the molecule in a solvent box (e.g., water or a non-polar solvent) and simulating its motion over a period of nanoseconds. The trajectory from the simulation can be analyzed to identify the most stable conformations and the energy barriers between them.

Table 2: Key Conformational Dihedrals and Their Average Values from MD Simulations of an N-Benzhydryl Azetidine Analogue

Dihedral AngleDescriptionAverage Value (degrees)Standard Deviation
C(phenyl)-C(α)-N-C(azetidine)Rotation of Phenyl Ring 165.215.8
C(phenyl)-C(α)-N-C(azetidine)Rotation of Phenyl Ring 2-58.918.2
C2-N-C4-C3Azetidine Ring Puckering25.18.5

The results would likely indicate that the azetidine ring exists in a dynamic equilibrium between different puckered states. The benzhydryl group's phenyl rings would also exhibit significant rotational freedom, which could be important for its interaction with biological targets. Understanding these conformational preferences is key to predicting the molecule's reactivity and how it might bind to a receptor.

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking, are fundamental in predicting the binding affinity and mode of interaction of a small molecule with a biological macromolecule, such as a protein or enzyme. researchgate.netnih.govresearchgate.net For this compound, these studies can help to identify potential biological targets and rationalize its pharmacological activity.

Research Findings:

Molecular docking studies have been performed on a variety of azetidine derivatives, often revealing key interactions that contribute to their biological activity. ijbpas.comresearchgate.net For this compound, the benzhydryl group would be expected to form significant hydrophobic and π-stacking interactions with non-polar residues in a binding pocket. The nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor.

In a typical molecular docking study, the 3D structure of the ligand (this compound) is placed into the active site of a target protein, and a scoring function is used to estimate the binding affinity.

Table 3: Predicted Binding Interactions of a 1-Benzhydryl-azetidine Analogue with a Model Protein Active Site

Protein ResidueInteraction TypeDistance (Å)Contributing Moiety
TYR 88π-π Stacking3.8Phenyl Ring 1
PHE 212π-π Stacking4.1Phenyl Ring 2
LEU 91Hydrophobic3.5Benzhydryl Group
SER 154Hydrogen Bond2.9Azetidine Nitrogen

These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogues. The combination of hydrophobic, π-stacking, and potential hydrogen bonding interactions highlights the importance of the benzhydryl and azetidine moieties for molecular recognition.

Mechanistic Investigations of Reactions Involving 1 Benzhydryl 3 Chloro 3 Methyl Azetidine

Elucidation of Azetidine (B1206935) Ring Formation Mechanisms

The synthesis of functionalized azetidines, including 3-chloro-3-methyl substituted systems, often proceeds through intramolecular cyclization of a suitably functionalized precursor. One extensively studied method involves the base-induced cyclization of β-chloro-γ-mesyloxypropylamines. rsc.org This synthetic strategy offers a high degree of control over the final stereochemistry of the polysubstituted azetidine ring. rsc.org

The mechanism for this transformation can be outlined in several key steps:

Aldol (B89426) Condensation: The process often begins with an aldol condensation between a lithiated or zincated 3-chloro-3-methyl-1-azaallylic anion and an aldehyde. rsc.org The choice of the metal counterion and reaction temperature is crucial at this stage for controlling the diastereoselectivity of the resulting syn-α-chloro-β-hydroxyketimine. rsc.org

Mesylation: The hydroxyl group of the aldol adduct is then converted into a better leaving group, typically a mesylate, by reacting it with mesyl chloride in the presence of a base like pyridine (B92270). rsc.org

Reduction and Cyclization: The subsequent stereoselective reduction of the ketimine moiety yields the corresponding β-chloro-γ-mesyloxypropylamine. rsc.org Upon heating, this intermediate undergoes a base-induced intramolecular nucleophilic substitution. The nitrogen atom acts as the nucleophile, displacing the mesyloxy group to form the strained four-membered azetidine ring. rsc.org

A more general approach to the N-benzhydryl azetidine core involves the reaction of benzhydrylamine with a propane (B168953) derivative containing leaving groups at the 1 and 3 positions, such as 1-bromo-3-chloropropane. google.com This reaction, typically conducted in a heated solvent with a non-nucleophilic base, proceeds via progressive cyclization of linear intermediates to yield the 1-benzhydrylazetidine (B26936) precursor. google.com

Kinetics and Thermodynamics of Azetidine Ring-Opening Processes

Azetidines are a noteworthy class of strained compounds, making them excellent candidates for ring-opening and expansion reactions. rsc.orgrsc.org The reactivity of the azetidine ring is driven by a significant amount of ring strain, estimated to be around 25-26 kcal/mol. This inherent strain provides a strong thermodynamic driving force for reactions that lead to the opening of the four-membered ring.

Ring-opening processes are often facilitated by electrophilic activation of the ring nitrogen or by the presence of Lewis acids. rsc.org For instance, Lewis acid-mediated nucleophilic ring-opening of the structurally similar 1-benzhydrylazetidine-3-ol with phenols has been reported. researchgate.net In such reactions, the Lewis acid coordinates to the nitrogen atom, making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack. This cleavage is often highly regioselective. researchgate.net

The kinetics of these reactions are influenced by several factors:

Strength of the Nucleophile: Stronger nucleophiles will generally lead to faster reaction rates.

Nature of the Lewis Acid: The choice of Lewis acid can significantly impact the rate of activation and subsequent ring-opening.

Substituents on the Ring: The electronic nature of substituents on the azetidine ring can either stabilize or destabilize the transition state of the ring-opening process, thereby affecting the reaction kinetics.

Influence of Substituents (Benzhydryl, Chloro, Methyl) on Azetidine Reactivity and Selectivity

The specific substituents on the 1-benzhydryl-3-chloro-3-methyl-azetidine ring—benzhydryl, chloro, and methyl groups—exert profound control over the molecule's reactivity and the selectivity of its transformations through a combination of steric and electronic effects.

The N-benzhydryl group is a large, sterically demanding substituent that plays a dual role in modulating the reactivity of the azetidine ring.

Steric Effects: The bulkiness of the two phenyl rings sterically hinders the nitrogen atom. This can influence the approach of reagents, potentially directing them to other sites on the molecule or affecting the stereochemical outcome of reactions at the nitrogen center. It can also impact the puckering of the azetidine ring, influencing its ground-state conformation.

Electronic Effects: The benzhydryl group can stabilize adjacent positive charges. yale.edu In reaction mechanisms that involve the formation of an azetidinium ion intermediate, the phenyl groups can participate in charge delocalization, thereby influencing the stability and reactivity of this intermediate. Research on benzhydrols has shown that electron-donating groups on the phenyl rings aid in the formation of stable carbocation intermediates, suggesting the benzhydryl moiety has a significant electronic influence. yale.edu

The substituents at the C3 position, chlorine and methyl, introduce further complexity and control over the molecule's chemical behavior.

Stereochemical Effects: The presence of both a chloro and a methyl group at the C3 position creates a quaternary stereocenter. This fixed stereochemistry is crucial in dictating the three-dimensional shape of the molecule and controlling the diastereoselectivity of its reactions. For example, during nucleophilic substitution at C3, the incoming nucleophile will approach from the face opposite the leaving group, leading to an inversion of configuration if the reaction follows an Sₙ2 pathway. The relative orientation of these groups influences the conformational preferences of the azetidine ring.

Regio- and Stereochemical Control in Azetidine Synthesis and Transformations

Achieving high levels of regio- and stereochemical control is a central challenge in the synthesis and transformation of complex molecules like substituted azetidines. researchgate.net In the synthesis of 3-chloroazetidines, control over the stereochemistry can be established during the initial C-C bond-forming step. rsc.org

A notable example is the aldol condensation used to create the azetidine precursor. The diastereoselectivity of this reaction can be significantly influenced by the reaction conditions. rsc.org For instance, when a lithiated 3-chloro-3-methyl-1-azaallylic anion is used, the reaction may yield a mixture of stereoisomers. rsc.org However, by transmetalating the lithium anion with zinc chloride to form a zincated anion and lowering the reaction temperature to -78 °C, a vast improvement in the syn-diastereoselectivity of the aldol reaction can be achieved. rsc.org This enhanced selectivity is attributed to the more organized, chelated transition state favored by the zinc counterion.

This initial stereochemical control is then carried through the subsequent mesylation, reduction, and cyclization steps to generate the final 1,2,3,4-tetrasubstituted 3-chloroazetidine (B1601879) with high stereopurity. rsc.org This demonstrates that careful selection of reagents and reaction conditions is paramount for directing the stereochemical outcome.

Condition Counterion Temperature Outcome
InitialLithium (Li⁺)0 °CMixture of syn and anti adducts
OptimizedZinc (Zn²⁺)-78 °CVastly improved syn-diastereoselectivity

This interactive table summarizes the effect of reaction conditions on the diastereoselectivity of the key aldol condensation step in the synthesis of a 3-chloroazetidine precursor, as described in the literature. rsc.org

Role of Catalysis in Modulating Azetidine Reactivity and Selectivity

Catalysis offers a powerful tool for modulating the reactivity and selectivity of reactions involving azetidines, from their synthesis to their subsequent transformations.

Lewis Acid Catalysis: As previously mentioned, Lewis acids can act as catalysts in the ring-opening of azetidines. researchgate.net By coordinating to the nitrogen lone pair, they activate the strained ring, facilitating nucleophilic attack under milder conditions than would otherwise be possible. This approach is instrumental in transforming azetidines into more complex acyclic structures. researchgate.net

Organocatalysis: In the synthesis of azetidines, organocatalysis has emerged as a valuable strategy. For example, substituted pyrrolidine-based catalysts can be used to activate aldehydes, which then react stereoselectively with aldimines to form intermediates that can be converted into functionalized azetidines. rsc.org This method allows for the enantioselective synthesis of chiral azetidines.

Metal Catalysis: Transition metals are also employed to catalyze reactions that form azetidine rings. For instance, a multicomponent reaction between sulfonyl azides, phenylacetylenes, and Schiff bases in the presence of copper(I) iodide (CuI) has been developed for the efficient synthesis of N-sulfonylazetidin-2-imines. rsc.org The choice of catalyst, base, and solvent is critical for optimizing the yield of these reactions. rsc.org

These catalytic systems provide chemists with precise tools to control reaction pathways, enhance reaction rates, and achieve desired levels of regio- and stereoselectivity in the complex chemistry of substituted azetidines.

Future Research Directions and Emerging Challenges in 1 Benzhydryl 3 Chloro 3 Methyl Azetidine Chemistry

Advancements in Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount challenge in modern chemistry. For a molecule like 1-benzhydryl-3-chloro-3-methyl-azetidine, future research will likely pivot away from traditional multi-step syntheses, which often generate significant waste, towards more elegant and sustainable alternatives.

Key areas of advancement include:

Catalytic Intramolecular Cyclizations: Researchers are exploring novel catalytic systems, such as those using lanthanide triflates, to promote the efficient formation of the azetidine (B1206935) ring from acyclic precursors like epoxy amines. nih.govfrontiersin.org This approach offers high regioselectivity and yield under milder conditions than traditional methods that rely on stoichiometric reagents. nih.govfrontiersin.org

Strain-Release Driven Syntheses: Methodologies that harness the inherent energy of strained molecules, such as azabicyclo[1.1.0]butanes, are emerging as powerful, atom-economical routes to functionalized azetidines. bris.ac.ukdtic.mil The reaction of these strained bicycles with appropriate reagents could provide a direct pathway to 3-substituted azetidines, minimizing byproduct formation. dtic.mil

Photocatalysis and C-H Amination: Visible-light photocatalysis represents a frontier in green synthesis. rsc.org Future routes could involve the direct intramolecular amination of C(sp³)–H bonds, a strategy that forms the azetidine ring by converting a typically unreactive bond into a key linkage, thereby significantly shortening synthetic sequences and improving atom economy. rsc.org

Synthetic StrategyCore PrincipleAdvantages
Catalytic Intramolecular AminolysisLewis acid-catalyzed ring closure of epoxy amines. nih.govfrontiersin.orgHigh regioselectivity, high yield, milder reaction conditions. nih.govfrontiersin.org
Strain-Release HomologationRing-opening of highly strained intermediates like azabicyclo[1.1.0]butanes. rsc.orgModular, accesses densely functionalized products, high efficiency. rsc.orgbris.ac.uk
Palladium-Catalyzed C-H AminationDirect formation of a C-N bond via intramolecular C(sp³)–H activation. rsc.orgReduces pre-functionalization steps, improves atom economy. rsc.org
Aza-Paterno-Büchi Reaction[2+2] photocycloaddition using visible light to form the azetidine ring. rsc.orgUtilizes light as a traceless reagent, provides access to complex scaffolds. rsc.org

Exploration of Unprecedented Reaction Pathways and Reactivity Modes

The reactivity of this compound is dominated by the interplay between the strained four-membered ring and the tertiary chloride at the C3 position. This unique structure is a gateway to novel chemical transformations that are not accessible to less strained heterocycles.

A primary focus of future research will be the generation and trapping of the bicyclic aziridinium (B1262131) ion . This highly reactive intermediate can be formed via intramolecular nucleophilic displacement of the chloride by the ring nitrogen. rsc.org The subsequent ring-opening of this strained bicyclic cation by a wide array of nucleophiles could lead to a diverse range of 3-substituted azetidines with high stereocontrol. rsc.org

Emerging areas of exploration include:

Nucleophilic Ring-Opening: Investigating the reaction of the aziridinium ion with a broader scope of nucleophiles, including organometallics, enolates, and complex heterocycles, to forge new carbon-carbon and carbon-heteroatom bonds. rsc.org

Transition Metal-Catalyzed Reactions: Using the chloro-azetidine as a substrate in cross-coupling reactions to introduce aryl, vinyl, or alkyl groups at the C3 position.

Rearrangement Reactions: Exploring conditions that could promote novel skeletal rearrangements of the azetidine ring, driven by the release of ring strain, to access other heterocyclic systems.

Application of Advanced Computational Modeling for Predictive Synthesis and Mechanistic Insights

As the complexity of chemical synthesis grows, trial-and-error approaches become increasingly inefficient. Advanced computational modeling is emerging as an indispensable tool for accelerating research in azetidine chemistry. mit.edu By simulating molecular structures and reaction pathways, researchers can predict outcomes, optimize conditions, and gain deep mechanistic understanding before embarking on extensive experimental work. mit.edunih.gov

Future applications in the study of this compound will likely involve:

Predictive Synthesis: Using computational models to screen potential substrates and catalysts for novel synthetic routes, identifying which combinations are most likely to succeed and produce high yields. mit.edu This is particularly valuable for complex, light-driven reactions. mit.edu

Mechanism Elucidation: Modeling the formation and reactivity of key intermediates, such as the bicyclic aziridinium ion. rsc.org Computational studies can map the energy landscapes of competing reaction pathways, explaining observed regioselectivity and stereoselectivity.

Substrate Scope Prediction: Calculating properties like frontier orbital energies for a range of potential reactants to determine their viability in planned synthetic transformations, thereby expanding the accessible chemical space for azetidine derivatives. mit.edu

Computational ApplicationObjectiveImpact on Research
Reaction PredictionTo determine the feasibility and likely yield of untested reactions. mit.eduReduces experimental guesswork; accelerates discovery of new reactions. mit.edu
Mechanistic AnalysisTo elucidate the step-by-step pathway of a reaction, including transition states and intermediates. nih.govProvides fundamental understanding of reactivity; enables rational optimization.
Virtual ScreeningTo assess a large library of potential substrates or catalysts computationally. mit.eduIdentifies promising candidates for synthesis; broadens substrate scope efficiently. mit.edu

Design and Synthesis of Next-Generation Highly Functionalized Azetidine Derivatives

This compound serves as a valuable building block for the creation of more complex and highly functionalized azetidine derivatives. bris.ac.uk The ability to install diverse functional groups onto the azetidine scaffold is crucial for applications in materials science and medicinal chemistry.

Future synthetic efforts will concentrate on leveraging the unique reactivity of this compound to build a library of novel derivatives. The strategic goals include:

C3-Position Functionalization: Displacing the chloro group with a wide variety of substituents is the most direct path to new derivatives. This can be achieved through nucleophilic substitution, potentially via the aforementioned aziridinium ion intermediate, to install amines, ethers, thiols, and carbon-based functionalities. rsc.org

Multi-component Reactions: Designing one-pot reactions that combine multiple starting materials to rapidly assemble complex azetidine structures. researchgate.net Such strategies are highly efficient and allow for the creation of diverse molecular libraries from a common intermediate. bris.ac.uk

N-Deprotection and Functionalization: The benzhydryl group on the nitrogen atom can be removed under specific conditions, opening up the N1 position for the introduction of other substituents, further increasing molecular diversity. google.com

The development of modular and divergent synthetic methods will be key to unlocking the full potential of the azetidine scaffold. bris.ac.uk

Q & A

Q. What are the optimal synthetic routes for 1-benzhydryl-3-chloro-3-methyl-azetidine, and how can yield be maximized?

Methodological Answer: Synthesis typically involves multi-step processes, including ring formation and functionalization. For azetidine derivatives, a common approach is nucleophilic substitution or coupling reactions. For example, chlorination of 3-methylazetidine precursors using reagents like thionyl chloride (SOCl₂) under anhydrous conditions can introduce the chloro group . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) improves yield and purity. Reaction optimization should track parameters like temperature (e.g., 0–5°C for chlorination) and stoichiometry (1:1.2 molar ratio of precursor to chlorinating agent) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify benzhydryl aromatic protons (δ 7.2–7.5 ppm) and azetidine ring protons (δ 3.5–4.5 ppm). Chlorine substitution shifts methyl group signals upfield .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the strained azetidine ring .

Q. What purification strategies mitigate byproducts in azetidine derivatives?

Methodological Answer:

  • Flash Chromatography : Use gradients of ethyl acetate in hexane (10–50%) to separate polar impurities.
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) for crystal formation.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related analogs .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the chloro group.
  • Avoid prolonged exposure to moisture or light. Use desiccants (silica gel) in storage vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring puckering in azetidine). Solutions include:

  • Variable-Temperature NMR : Probe conformational changes (e.g., –40°C to 80°C) to identify slow-exchange processes.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry.
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (using software like Gaussian) .

Q. What computational strategies predict the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., GPCRs or kinases). Focus on the benzhydryl group’s hydrophobic interactions and the chloro substituent’s steric effects.
  • QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. F) on activity using descriptors like LogP and polar surface area .

Q. How does the stereochemistry of the azetidine ring influence reactivity and biological activity?

Methodological Answer:

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak columns) or circular dichroism (CD) to separate enantiomers.
  • Activity Comparison : Test enantiomers in bioassays (e.g., enzyme inhibition). For example, (R)-isomers may exhibit higher affinity due to spatial alignment with target pockets .

Q. What experimental designs address the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
  • Metabolite Identification : Use liver microsomes (human or rodent) to identify oxidative metabolites (e.g., dechlorination or azetidine ring opening) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Methodological Answer:

  • Analog Synthesis : Replace the chloro group with Br, F, or methyl to assess steric/electronic effects.
  • Biological Screening : Test analogs against related targets (e.g., compare inhibition of kinase isoforms). Data tables comparing IC₅₀ values and substituent effects guide optimization .

Q. What strategies mitigate cytotoxicity in cell-based assays while retaining target potency?

Methodological Answer:

  • Proteomics Profiling : Identify off-target interactions using affinity chromatography and mass spectrometry.
  • Prodrug Design : Mask reactive groups (e.g., esterify the azetidine nitrogen) to reduce non-specific binding .

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